3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with 4-bromobenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]thiazoles.
Scientific Research Applications
3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: These compounds share a similar core structure and exhibit diverse biological activities.
Benzothiazoles: These are structurally related and also possess significant biological activities.
Uniqueness
3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile building block for synthesizing more complex molecules .
Properties
Molecular Formula |
C12H9BrN2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9BrN2S/c1-8-6-15-11(7-16-12(15)14-8)9-2-4-10(13)5-3-9/h2-7H,1H3 |
InChI Key |
DMWPCHVVBSIRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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